4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile
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Overview
Description
2-CYANO-4-{[(E)-2-CYANO-2-(4-FLUOROPHENYL)-1-ETHENYL]AMINO}-5-(CYCLOHEXYLAMINO)PHENYL CYANIDE is a complex organic compound characterized by the presence of multiple cyano groups, a fluorophenyl group, and cyclohexylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-{[(E)-2-CYANO-2-(4-FLUOROPHENYL)-1-ETHENYL]AMINO}-5-(CYCLOHEXYLAMINO)PHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This is followed by intramolecular cyclization under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-{[(E)-2-CYANO-2-(4-FLUOROPHENYL)-1-ETHENYL]AMINO}-5-(CYCLOHEXYLAMINO)PHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The cyano and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-CYANO-4-{[(E)-2-CYANO-2-(4-FLUOROPHENYL)-1-ETHENYL]AMINO}-5-(CYCLOHEXYLAMINO)PHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-CYANO-4-{[(E)-2-CYANO-2-(4-FLUOROPHENYL)-1-ETHENYL]AMINO}-5-(CYCLOHEXYLAMINO)PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to altered cellular processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-CYANO-4-{[(E)-2-CYANO-2-(4-FLUOROPHENYL)-1-ETHENYL]AMINO}-5-(CYCLOHEXYLAMINO)PHENYL CYANIDE is unique due to its combination of cyano, fluorophenyl, and cyclohexylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C23H20FN5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]-5-(cyclohexylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H20FN5/c24-20-8-6-16(7-9-20)19(14-27)15-28-22-10-17(12-25)18(13-26)11-23(22)29-21-4-2-1-3-5-21/h6-11,15,21,28-29H,1-5H2/b19-15- |
InChI Key |
ARMFFPQZUWTWEY-CYVLTUHYSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)N/C=C(/C#N)\C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)NC=C(C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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